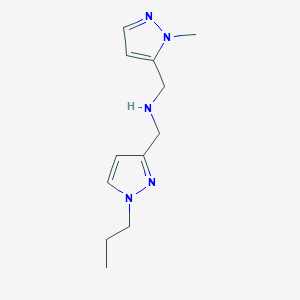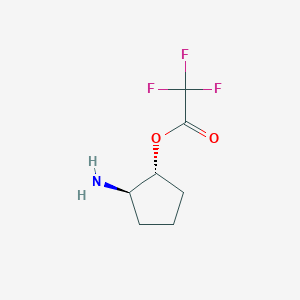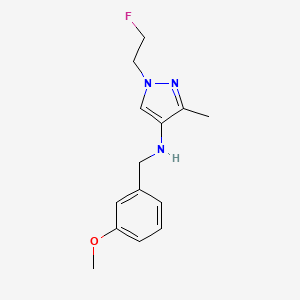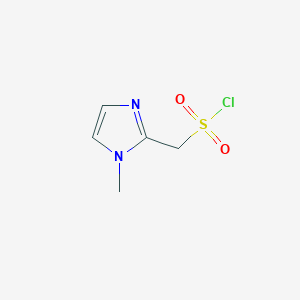![molecular formula C12H17BrO B15051269 [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic substitution reactions. These interactions can modulate biochemical pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene can be compared with similar compounds such as:
[(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a dimethyl group.
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene: Similar structure but with a chlorine atom instead of a bromine atom.
[(3-Bromo-2,2-dimethylpropoxy)methyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
(3-bromo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
MWIZCBREQFCQEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)



![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)

![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)

